molecular formula C21H19N5O2 B12046100 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-54-2

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B12046100
CAS-Nummer: 478253-54-2
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: OVFASYWMPJPDPB-LPYMAVHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant properties. This particular compound is of interest due to its potential biological activities and applications in scientific research.

Vorbereitungsmethoden

The synthesis of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the treatment of 1,3-dimethyl-5,6-diaminouracil with benzaldehyde. The reaction proceeds through the formation of an intermediate 5-benzylideneamino compound, which upon further heating with benzaldehyde, yields the desired product

Analyse Chemischer Reaktionen

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the proliferation of certain cancer cell lines and modulate cytokine production . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other xanthine derivatives such as:

    Theobromine: A natural xanthine found in cocoa, known for its stimulant properties.

    Theophylline: Another natural xanthine used in the treatment of respiratory diseases.

    Caffeine: A well-known stimulant found in coffee and tea.

Compared to these natural xanthines, this compound is unique due to its synthetic origin and specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

478253-54-2

Molekularformel

C21H19N5O2

Molekulargewicht

373.4 g/mol

IUPAC-Name

7-benzyl-8-[(E)-benzylideneamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b22-13+

InChI-Schlüssel

OVFASYWMPJPDPB-LPYMAVHISA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/N=C/C3=CC=CC=C3)CC4=CC=CC=C4

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.